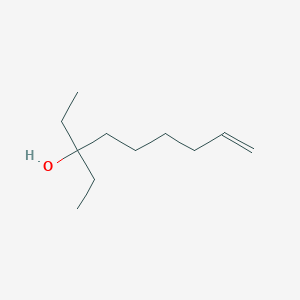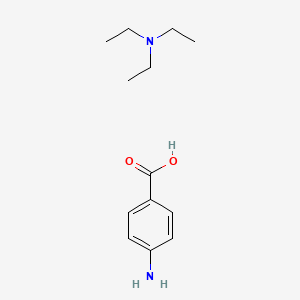
4-aminobenzoic acid;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;N,N-diethylethanamine is an organic compound that consists of a benzene ring substituted with an amino group and a carboxyl groupIt is a white solid that is slightly soluble in water and occurs extensively in the natural world .
Méthodes De Préparation
In industry, 4-aminobenzoic acid is prepared mainly by two routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using reducing agents such as iron and hydrochloric acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Analyse Des Réactions Chimiques
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline.
Substitution: It can undergo nucleophilic substitution reactions, such as the formation of esters and amides.
Condensation: It can react with aldehydes and ketones to form Schiff bases.
Common reagents and conditions used in these reactions include reducing agents like iron and hydrochloric acid for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 4-nitrobenzoic acid, aniline, esters, amides, and Schiff bases .
Applications De Recherche Scientifique
4-Aminobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is also used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has been used in the treatment of fibrotic skin disorders and as a sunscreen agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase. In humans, it is not essential as the typical human gut microbiome generates PABA on its own .
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid is similar to other compounds such as:
Aniline: An organic compound with the formula C6H5NH2, which is used in the manufacture of dyes and pharmaceuticals.
Benzoic acid: An organic compound with the formula C7H6O2, which is used as a food preservative and in the manufacture of various organic compounds.
4-Nitrobenzoic acid: An organic compound with the formula C7H5NO4, which is used in the synthesis of dyes and pharmaceuticals.
The uniqueness of 4-aminobenzoic acid lies in its dual functional groups (amino and carboxyl) attached to the benzene ring, which allows it to participate in a wide range of chemical reactions and biological processes .
Propriétés
Numéro CAS |
89423-16-5 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
4-aminobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H7NO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3 |
Clé InChI |
BOLPNAMBJZKIAT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


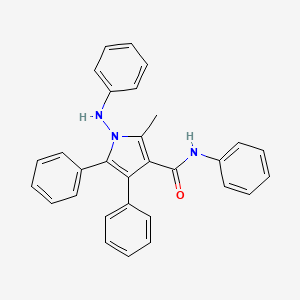
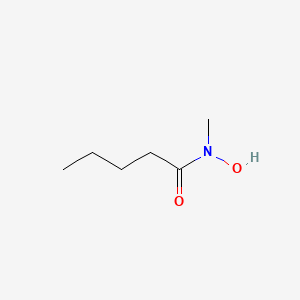
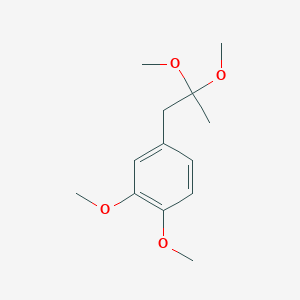


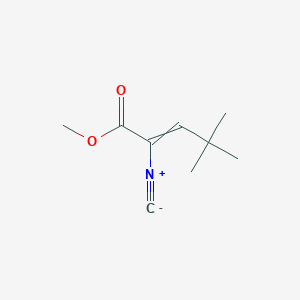
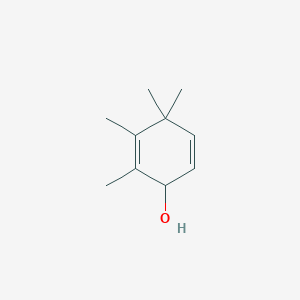
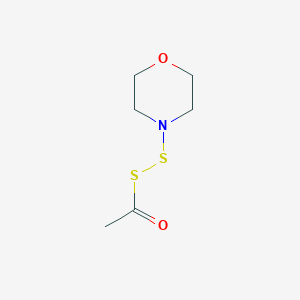
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
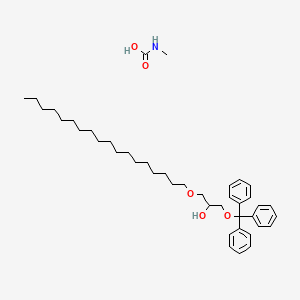
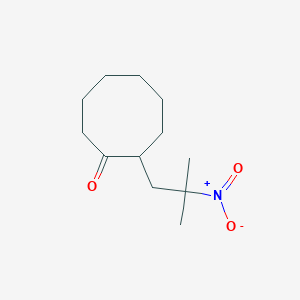
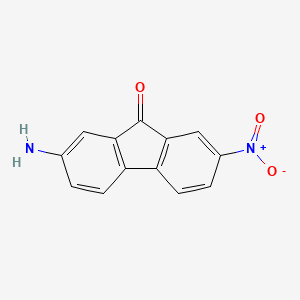
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
